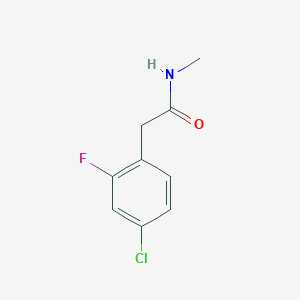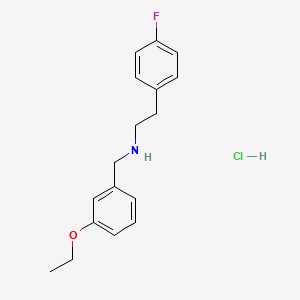![molecular formula C13H12N4OS B5418856 3-(methoxymethyl)-6-(2-phenylvinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5418856.png)
3-(methoxymethyl)-6-(2-phenylvinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Methoxymethyl)-6-(2-phenylvinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. This compound is a member of the triazolothiadiazole family, which has been extensively studied for their biological activities.
Mecanismo De Acción
The mechanism of action of 3-(methoxymethyl)-6-(2-phenylvinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it is believed that this compound exerts its biological activities through the inhibition of specific enzymes or receptors. For example, the anticancer activity of this compound is thought to be due to its ability to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. Similarly, the antimicrobial activity of this compound is thought to be due to its ability to inhibit the activity of bacterial enzymes, such as DNA gyrase and topoisomerase IV.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. For example, this compound has been reported to induce apoptosis in cancer cells, inhibit the growth of bacteria and viruses, and reduce inflammation in animal models. It has also been shown to exhibit potent antioxidant activity and to protect against oxidative stress-induced damage in cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-(methoxymethyl)-6-(2-phenylvinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its potent biological activity. This compound has been shown to exhibit significant antimicrobial, anticancer, anti-inflammatory, and antiviral activities, making it a valuable tool for studying these biological processes. However, one of the limitations of using this compound is its potential toxicity. Like many other chemical compounds, this compound may exhibit toxic effects at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 3-(methoxymethyl)-6-(2-phenylvinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One area of interest is the development of new synthetic methods for this compound, which may improve the yield and purity of the final product. Another area of interest is the investigation of the structure-activity relationship of this compound, which may lead to the development of more potent derivatives. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.
Métodos De Síntesis
The synthesis of 3-(methoxymethyl)-6-(2-phenylvinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 2-phenylvinyl isothiocyanate with 3-aminomethyl-5-methyl-1,2,4-triazole in the presence of a base. The reaction proceeds via the formation of an intermediate isothiocyanate, which reacts with the triazole to form the desired compound. The yield of this synthesis method is reported to be around 80%, and the purity can be improved by recrystallization.
Aplicaciones Científicas De Investigación
3-(Methoxymethyl)-6-(2-phenylvinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been extensively studied for its potential applications in medicinal chemistry and pharmacology. This compound has been reported to exhibit significant antimicrobial, anticancer, anti-inflammatory, and antiviral activities. It has also been shown to be a potent inhibitor of various enzymes, including acetylcholinesterase, tyrosinase, and carbonic anhydrase. Furthermore, this compound has been studied for its potential as a fluorescent probe for the detection of metal ions, such as copper and iron.
Propiedades
IUPAC Name |
3-(methoxymethyl)-6-[(E)-2-phenylethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4OS/c1-18-9-11-14-15-13-17(11)16-12(19-13)8-7-10-5-3-2-4-6-10/h2-8H,9H2,1H3/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDHFHFMNOFZQQR-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NN=C2N1N=C(S2)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCC1=NN=C2N1N=C(S2)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[2-(1-oxa-8-azaspiro[4.5]dec-8-yl)-2-oxoethyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B5418781.png)
![3-imino-3-(1-piperidinyl)-2-{[3-(trifluoromethyl)phenyl]hydrazono}propanenitrile](/img/structure/B5418788.png)
![3-[4-(4-methylphenyl)-1H-pyrazol-5-yl]-1-[(1-methyl-1H-pyrazol-5-yl)carbonyl]piperidine](/img/structure/B5418794.png)
![6-methyl-2-oxo-5-{[(4aS*,8aR*)-2-oxo-1-propyloctahydro-1,6-naphthyridin-6(2H)-yl]carbonyl}-1,2-dihydropyridine-3-carbonitrile](/img/structure/B5418797.png)
![3-chloro-4-[(2-fluorobenzyl)oxy]-5-methoxybenzaldehyde](/img/structure/B5418805.png)
![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-(2-methylphenyl)urea](/img/structure/B5418817.png)

![2-[4-(2-ethoxyethyl)piperazin-1-yl]-4-(3,3,3-trifluoropropyl)pyrimidine](/img/structure/B5418828.png)
![7-(3-cyclopentylpropanoyl)-N,N-dimethyl-2-pyridin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5418836.png)


![4-{4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine](/img/structure/B5418864.png)
![N-(3,4-dimethylphenyl)-2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5418884.png)